BC 11-38, also known as 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a selective inhibitor of phosphodiesterase 11. This compound has garnered attention for its ability to elevate cyclic adenosine monophosphate levels, enhance protein kinase A-mediated activating transcription factor 1 phosphorylation, and stimulate cortisol production in human adrenocortical cells. It exhibits significant selectivity towards phosphodiesterase 11 with an IC50 value of approximately 0.28 µM, while showing minimal activity against other phosphodiesterases (IC50 > 100 µM) .
The synthesis of BC 11-38 involves several intricate steps that require precise control of reaction conditions to ensure high purity and yield. The process typically includes:
The industrial production of BC 11-38 necessitates stringent environmental controls, including temperature and humidity management, to maintain stability over time .
BC 11-38 has a complex molecular structure characterized by a thieno-pyrimidine core. The chemical formula is C14H17N3OS, and its molecular weight is approximately 273.37 g/mol. The compound features:
BC 11-38 participates in various chemical reactions that are essential for its synthesis and potential modifications:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The specific outcomes depend on the reaction conditions and reagents employed.
BC 11-38 functions primarily as an inhibitor of phosphodiesterase 11, leading to several biochemical effects:
The compound's effects have been observed in various cell lines, notably H295R human adenocortical carcinoma cells, where it significantly increased both cortisol production and cyclic adenosine monophosphate levels .
BC 11-38 exhibits several notable physical and chemical properties:
These properties make BC 11-38 a promising candidate for further research and application in pharmacological contexts.
BC 11-38 has several scientific applications due to its specific mechanism of action:
Phosphodiesterase 11A (PDE11A) is the most recently identified member of the PDE superfamily, distinguished by its dual specificity for hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [7]. Encoded by a single gene (PDE11A) on chromosome 2q31.2, it generates four splice variants (PDE11A1–4) through alternative splicing and isoform-specific promoters [7]. Each isoform possesses a unique N-terminal regulatory domain, but shares a conserved C-terminal catalytic domain responsible for cyclic nucleotide hydrolysis [7]. PDE11A4, the longest isoform, is exclusively expressed in the brain (particularly the hippocampal formation), while PDE11A1 and PDE11A3 appear in the prostate, seminal vesicles, and spleen [7].
Role in Cellular Signaling:
Disease Pathogenesis:Genetic defects in PDE11A are linked to severe endocrine and psychiatric disorders:
Table 1: PDE11A Isoforms and Tissue Distribution
Isoform | Regulatory Domains | Primary Tissues | Catalytic Properties |
---|---|---|---|
PDE11A1 | Truncated GAF-B | Prostate, Spleen | High substrate affinity (cAMP/cGMP) |
PDE11A2 | Truncated GAF-A, Full GAF-B | Not well-characterized | High substrate affinity |
PDE11A3 | Truncated GAF-A, Full GAF-B | Seminal Vesicles, Spleen | High catalytic rate |
PDE11A4 | Full GAF-A, Full GAF-B | Brain (Hippocampus) | High catalytic rate, low affinity |
The quest for PDE11-selective inhibitors began in earnest in the early 2000s following the enzyme’s discovery. Initial efforts faced challenges due to structural similarities between PDE catalytic domains, particularly PDE5 and PDE11. Early inhibitors like dipyridamole showed weak PDE11 inhibition but lacked specificity [7].
Key Developments:
Table 2: Evolution of PDE11 Inhibitors
Compound Class | Selectivity (PDE11 vs. PDE1–10) | Limitations | Advancements |
---|---|---|---|
Dipyridamole | <10-fold | Low potency, off-target effects | First non-selective reference inhibitor |
Vinpocetine | PDE11A3-specific | Ineffective against brain PDE11A4 | Isoform-specific targeting |
Thienopyrimidinones (BC 11-38) | >350-fold | Limited solubility | Nanomolar potency, functional activity in cells |
BC 11-38 (chemical name: 6,7-Dihydro-3-phenyl-2-(propylthio)thieno[3,2-d]pyrimidin-4(3H)one) emerged from a targeted screen for PDE11 antagonists. Its molecular structure (C₁₅H₁₆N₂OS₂, MW 304.43 g/mol) features a thienopyrimidinone core with a phenyl ring at position 3 and a propylthio chain at position 2 [2] [6]. This configuration confers exceptional selectivity.
Mechanistic Basis for Selectivity:
Functional Validation:In H295R adrenocortical carcinoma cells:
Table 3: Biochemical Profile of BC 11-38
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₅H₁₆N₂OS₂ | HPLC, MS [6] |
IC₅₀ (PDE11) | 0.28 µM | Radioenzymatic assay [6] |
Selectivity (PDE1–10) | >100 µM (IC₅₀) | Radioenzymatic assay [2] |
Solubility | 33 mg/mL in DMSO; 14 mg/mL in ethanol | Kinetic solubility [5] [8] |
Biological Activity | ↑ cAMP, ↑ cortisol in H295R cells | ELISA/RIA [3] |
Structural Analysis:The canonical SMILES string (O=C1C=3SCCC=3N=C(SCCC)N1C2CCCCC2
) reveals two flexible side chains: a propylthio group enhancing hydrophobic pocket engagement and a cyclohexane-linked phenyl ring enabling π-stacking in the PDE11 catalytic cleft [2] [10]. This design minimizes interactions with the catalytic sites of PDE5 or PDE10, which lack complementary topology.
Table 4: Compound Nomenclature for BC 11-38
Identifier | Designation |
---|---|
Systematic Name | 6,7-Dihydro-3-phenyl-2-(propylthio)thieno[3,2-d]pyrimidin-4(3H)one |
CAS Registry | 686770-80-9 |
PubChem CID | 2052828 |
Synonyms | BC-11-38; BC11 38 |
Canonical SMILES | O=C1C=3SCCC=3N=C(SCCC)N1C2CCCCC2 |
InChIKey | YHNDCCKFNWDQGW-UHFFFAOYSA-N |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7